2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a methylaminomethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-formyl-1H-pyrazole with methylamine, followed by the addition of acetonitrile. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Aminomethyl)-1H-pyrazol-1-yl)acetonitrile
- 2-(4-(Dimethylaminomethyl)-1H-pyrazol-1-yl)acetonitrile
- 2-(4-(Ethylaminomethyl)-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-((Methylamino)methyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the methylaminomethyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-[4-(methylaminomethyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C7H10N4/c1-9-4-7-5-10-11(6-7)3-2-8/h5-6,9H,3-4H2,1H3 |
InChI Key |
LBAVDJKOKZDALU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1)CC#N |
Origin of Product |
United States |
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